molecular formula C14H15NO3S2 B10973780 3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B10973780
M. Wt: 309.4 g/mol
InChI Key: VCBMIFXOTLVPFA-UHFFFAOYSA-N
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Description

3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of methoxy, methylsulfanyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group is then substituted with a methylsulfanyl group using a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C14H15NO3S2

Molecular Weight

309.4 g/mol

IUPAC Name

3-methoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S2/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3

InChI Key

VCBMIFXOTLVPFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2SC

Origin of Product

United States

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